(1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl) ethaneimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

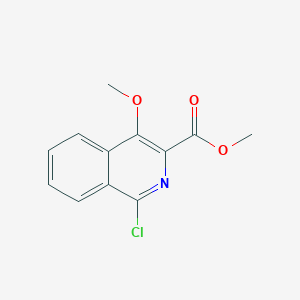

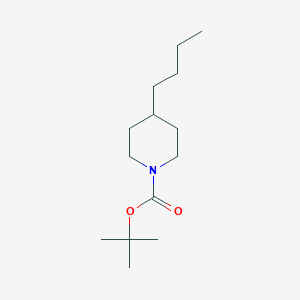

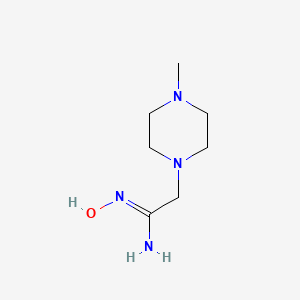

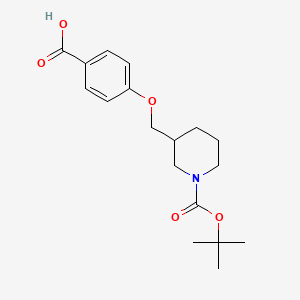

(1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl) ethaneimidamide is a useful research compound. Its molecular formula is C7H16N4O and its molecular weight is 172.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives have shown a broad spectrum of therapeutic uses. These compounds have been incorporated into drugs with antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The structural versatility of the piperazine moiety allows for significant modification, which can lead to substantial differences in the medicinal potential of the resultant molecules. This adaptability makes piperazine-based compounds highly valuable for the development of new therapeutics for various diseases (Rathi et al., 2016).

Piperazine as a Building Block Against Mycobacterium Tuberculosis

Piperazine and its analogues have been researched for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB). Some derivatives also show activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The structure-activity relationship (SAR) of these compounds provides insights into designing more effective anti-mycobacterial agents, highlighting the crucial role of the piperazine scaffold in drug development (Girase et al., 2020).

Piperazine Derivatives for DNA Binding and Imaging Applications

Certain piperazine derivatives, such as Hoechst 33258 and its analogues, are known for their ability to bind to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. These compounds are utilized in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content values. Their application extends beyond therapeutic uses to include imaging and diagnostic purposes, demonstrating the diverse scientific research applications of piperazine derivatives (Issar & Kakkar, 2013).

Mécanisme D'action

Target of Action

It is known that similar compounds interact with various receptors such as d1 and d2 dopamine receptors, multiple serotonin receptors, histamine receptors, and muscarinic cholinergic receptors .

Mode of Action

Similar compounds have been found to block serotonin receptors more strongly than dopamine receptors, which is a proposed mechanism for effects on negative symptoms in schizophrenia .

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, including those involving dopamine, serotonin, and histamine .

Pharmacokinetics

Similar compounds have been found to have linear and dose-proportional pharmacokinetics within the approved dosage range . The mean half-life of similar compounds in healthy individuals is 33 hours, ranging from 21 to 54 hours . The mean apparent plasma clearance is 26 liters in an hour .

Result of Action

Similar compounds have been found to have antipsychotic effects, potentially due to their interaction with various neurotransmitter receptors .

Action Environment

It is known that factors such as age, gender, and smoking status can influence the pharmacokinetics of similar compounds .

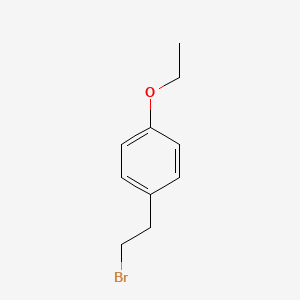

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl) ethaneimidamide can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methylpiperazine", "2-bromoethylamine hydrobromide", "sodium hydride", "N,N'-diisopropylethylamine", "methyl isocyanate", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-methylpiperazine is reacted with 2-bromoethylamine hydrobromide to form 2-(4-methyl-1-piperazinyl)ethanamine hydrobromide.", "Step 2: Sodium hydride is added to the reaction mixture to deprotonate the amine group, forming the corresponding sodium salt.", "Step 3: N,N'-diisopropylethylamine is added to the reaction mixture to act as a base and facilitate the reaction with methyl isocyanate.", "Step 4: Methyl isocyanate is added to the reaction mixture to form the desired product, (1Z)-N'-Hydroxy-2-(4-methyl-1-piperazinyl) ethaneimidamide.", "Step 5: The product is isolated and purified by precipitation with water, followed by acidification with hydrochloric acid to obtain the final product." ] } | |

Numéro CAS |

650579-66-1 |

Formule moléculaire |

C7H16N4O |

Poids moléculaire |

172.23 g/mol |

Nom IUPAC |

N'-hydroxy-2-(4-methylpiperazin-1-yl)ethanimidamide |

InChI |

InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(8)9-12/h12H,2-6H2,1H3,(H2,8,9) |

Clé InChI |

OCKWQPYGAAJALM-UHFFFAOYSA-N |

SMILES isomérique |

CN1CCN(CC1)C/C(=N\O)/N |

SMILES |

CN1CCN(CC1)CC(=NO)N |

SMILES canonique |

CN1CCN(CC1)CC(=NO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)